2-[[4-[(2-Bromoallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-[(2-Bromoallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a bromoallyl group, a hydroxyethyl group, an azo linkage, and a nitrobenzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[(2-Bromoallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Azo Linkage: This involves the diazotization of an aromatic amine followed by coupling with another aromatic compound.
Introduction of the Bromoallyl Group: This step involves the bromination of an allyl group, which is then attached to the aromatic ring through a substitution reaction.
Addition of the Hydroxyethyl Group: This is achieved through a nucleophilic substitution reaction where a hydroxyethyl group is introduced to the aromatic ring.
Nitration: The final step involves the nitration of the aromatic ring to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[[4-[(2-Bromoallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The bromoallyl and hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the aromatic ring.
Scientific Research Applications
2-[[4-[(2-Bromoallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[[4-[(2-Bromoallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[[4-[(2-Chloroallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile
- 2-[[4-[(2-Iodoallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile
- 2-[[4-[(2-Methylallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile
Uniqueness
The uniqueness of 2-[[4-[(2-Bromoallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromoallyl group, in particular, differentiates it from similar compounds and can influence its reactivity and interactions.
Properties
CAS No. |
85391-57-7 |
---|---|
Molecular Formula |
C18H16BrN5O3 |
Molecular Weight |
430.3 g/mol |
IUPAC Name |
2-[[4-[2-bromoprop-2-enyl(2-hydroxyethyl)amino]phenyl]diazenyl]-5-nitrobenzonitrile |
InChI |
InChI=1S/C18H16BrN5O3/c1-13(19)12-23(8-9-25)16-4-2-15(3-5-16)21-22-18-7-6-17(24(26)27)10-14(18)11-20/h2-7,10,25H,1,8-9,12H2 |
InChI Key |
GMDXUESJQCRDNZ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CN(CCO)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.